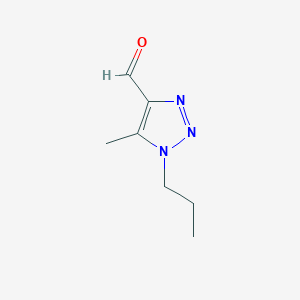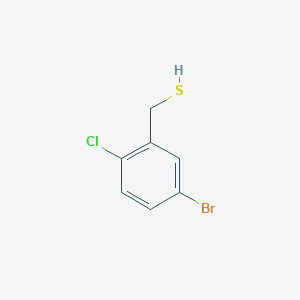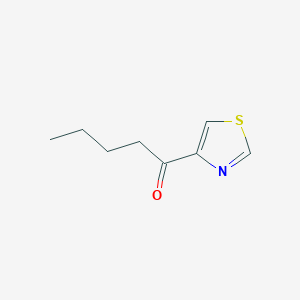![molecular formula C6H9N7 B13066279 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13066279.png)
1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine is a compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as ligands in coordination chemistry . The unique structure of this compound, featuring two triazole rings, makes it a valuable candidate for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
. This reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles in high yields. The reaction conditions generally include the use of copper(I) salts (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate) in a solvent such as water or a mixture of water and an organic solvent .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved safety . The use of inexpensive and readily available starting materials, along with the elimination of hazardous solvents, makes this method suitable for industrial applications.
化学反応の分析
Types of Reactions
1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole rings can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole-substituted amines .
科学的研究の応用
1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with various molecular targets. The triazole rings can form hydrogen bonds and coordinate with metal ions, enhancing their catalytic activity . In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby disrupting their normal function .
類似化合物との比較
Similar Compounds
1,2,3-Triazole: A simpler analog with a single triazole ring.
1,2,4-Triazole: Another triazole isomer with different chemical properties.
Benzyl-substituted triazoles: Compounds with benzyl groups attached to the triazole ring.
Uniqueness
1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine stands out due to its dual triazole structure, which provides enhanced stability and reactivity. This unique feature makes it a versatile compound for various applications in chemistry, biology, and industry .
特性
分子式 |
C6H9N7 |
|---|---|
分子量 |
179.18 g/mol |
IUPAC名 |
1-[(2-methyltriazol-4-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C6H9N7/c1-12-8-2-5(10-12)3-13-4-6(7)9-11-13/h2,4H,3,7H2,1H3 |
InChIキー |
DLHYOFZPDRKWOY-UHFFFAOYSA-N |
正規SMILES |
CN1N=CC(=N1)CN2C=C(N=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13066203.png)


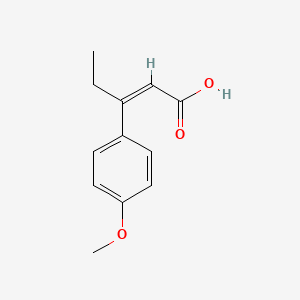
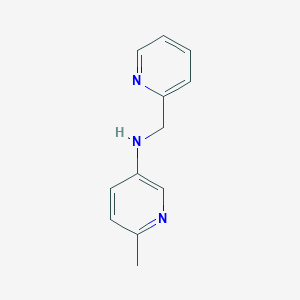
![Butyl[1-(3-chloro-4-fluorophenyl)ethyl]amine](/img/structure/B13066230.png)
![6-Fluorothieno[3,2-b]pyridine](/img/structure/B13066234.png)
